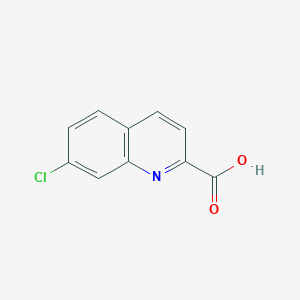

7-Chloroquinoline-2-carboxylic acid

Vue d'ensemble

Description

7-Chloroquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinoline-2-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline with carboxylic acid derivatives under specific conditions. For instance, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions can be employed . Another method involves the use of rare-earth metal catalysts in water under reflux conditions .

Industrial Production Methods

Industrial production of this compound often utilizes scalable and efficient synthetic routes. These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Condensation Reactions: The compound can react with carboxylic acids in the presence of coupling reagents to form amides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as pyrazole amine derivatives and EDC.HCl in dichloromethane are commonly used.

Condensation Reactions: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and triethylamine (TEA) in DMF are employed.

Major Products Formed

Substitution Reactions: The major products include various substituted quinoline derivatives.

Condensation Reactions: The major products are amides formed from the reaction with carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

7-Chloroquinoline-2-carboxylic acid is primarily noted for its antimicrobial and antimalarial properties. Research indicates that derivatives of this compound have shown significant activity against various pathogens, including bacteria and protozoa responsible for malaria.

- Antimicrobial Activity : Studies have demonstrated that modifications of 7-chloroquinoline derivatives exhibit potent antimicrobial effects, making them candidates for antibiotic development .

- Antimalarial Properties : The compound's structural similarity to existing antimalarial drugs suggests potential effectiveness in treating malaria, a disease caused by Plasmodium species .

Synthesis and Preparation

The synthesis of this compound has been optimized to reduce environmental impact and improve yield. Recent patents describe methods that minimize waste production during the synthesis process:

- A novel method utilizes N-hydroxyphthalimide as a catalyst and employs oxygen as an oxidant, achieving high purity (up to 98.8%) with yields exceeding 90% .

- This method not only enhances efficiency but also addresses environmental concerns associated with traditional synthesis methods that generate substantial waste .

Biological Research Applications

Beyond its medicinal properties, this compound has been investigated for its role in various biological pathways:

- Cell Cycle Regulation : Research indicates that compounds derived from it can influence cell cycle progression and apoptosis, suggesting potential applications in cancer therapy .

- Signal Pathways : The compound has been linked to modulation of key signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial in inflammation and cancer progression .

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Testing | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Antimalarial Efficacy | Showed effectiveness against multiple strains of Plasmodium in animal models. |

| Study C | Cancer Cell Studies | Induced apoptosis in cancer cell lines through modulation of apoptosis-related proteins. |

Mécanisme D'action

The mechanism of action of 7-Chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimalarial activity, the compound interferes with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme derivatives . This disruption ultimately results in the death of the parasite.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- Quinoline-4-carboxylic acid

- 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

7-Chloroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

7-Chloroquinoline-2-carboxylic acid is a significant compound in medicinal chemistry, exhibiting a range of biological activities. Its structure, which is similar to other known pharmacologically active quinoline derivatives, underpins its potential in various therapeutic applications, including antimalarial, antibacterial, and anticancer activities.

Chemical Structure and Properties

This compound features a chloro group and a carboxylic acid functional group on the quinoline ring. This specific substitution pattern contributes to its unique chemical and biological properties, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interfere with essential cellular processes in pathogens. Key mechanisms include:

- Inhibition of Nucleic Acid Synthesis : The compound can disrupt the synthesis of nucleic acids in bacteria and parasites, leading to cell death.

- Disruption of Protein Synthesis : It has been shown to inhibit protein synthesis pathways, which are crucial for the growth and replication of microorganisms .

- Interaction with Biological Targets : Studies reveal that this compound interacts with enzymes involved in drug metabolism, influencing both therapeutic efficacy and toxicity profiles.

Antimalarial Activity

This compound has been studied for its antimalarial properties. Research indicates that derivatives of this compound exhibit moderate to high antimalarial activity:

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | <100 | Moderate |

| Derivative 1 | <50 | High |

| Derivative 2 | <50 | High |

These findings suggest that the compound's structural features may enhance its interaction with malaria parasites, similar to established antimalarial agents like chloroquine .

Antibacterial Activity

The compound also demonstrates significant antibacterial properties against various pathogens. For instance:

- Gram-positive Bacteria : It shows effective inhibition against Staphylococcus aureus and Enterococcus species with MIC values ranging from 15.625 µM to 125 µM .

- Biofilm Inhibition : The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating biofilm-associated infections .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives. The following table summarizes the IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 21.41 | Compound 9 |

| HCT-116 (Colon) | 23.39 | Compound 3 |

| HeLa (Cervical) | 50.03 | Compound 3 |

These results indicate that certain derivatives possess selective cytotoxicity towards cancer cells while maintaining low toxicity against normal cells .

Case Studies and Research Findings

- Antimalarial Screening : A study synthesized several derivatives of this compound, demonstrating that specific modifications can significantly enhance antimalarial activity, with some derivatives achieving IC50 values below 50 µM .

- Cytotoxicity Evaluation : In vitro studies using A549 and L929 cell lines revealed that certain derivatives exhibited lower cytotoxicity compared to chloroquine, suggesting a safer profile for potential therapeutic use against viral infections like SARS-CoV-2 .

- Antibacterial Efficacy : Research highlighted the bactericidal action of this compound against various bacterial strains, emphasizing its potential as a new antibacterial agent .

Propriétés

IUPAC Name |

7-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGLRGUFLQNLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234444-66-7 | |

| Record name | 7-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.